molecular formula C10H10N4 B1482119 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098056-88-1

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No. B1482119
M. Wt: 186.21 g/mol
InChI Key: FGMDSGIHZCJCBX-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile” is a heterocyclic compound containing an imidazo[1,2-b]pyrazole core, which is a fused ring system with a pyrazole ring attached to an imidazole ring. The compound also has a cyclopropylmethyl group attached at the 1-position and a carbonitrile group (-C≡N) attached at the 6-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyrazole core, the cyclopropylmethyl group, and the carbonitrile group. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, imidazo[1,2-b]pyrazole compounds are known to participate in various chemical reactions . The reactivity of this compound would likely be influenced by the electron-withdrawing carbonitrile group and the cyclopropylmethyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonitrile group could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Derivatives Synthesis : New derivatives of 1H-imidazo[1,2-b]pyrazole-7-carbonitriles, structurally related to 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, are synthesized with good yields, demonstrating the compound's utility in creating novel chemical entities (Khalafy, Marjani, & Salami, 2014).

  • Antioxidant and Antimicrobial Activities : Derivatives of 1H-imidazo[1,2-b]pyrazole have been synthesized and evaluated for their antioxidant and antimicrobial activities, highlighting the compound's potential in medicinal chemistry (Bassyouni et al., 2012).

  • Cyclocondensation for Synthesis : Cyclocondensation techniques involving 1H-imidazo[1,2-b]pyrazole derivatives are employed for the synthesis of various complex compounds, indicating the role of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile in advanced chemical synthesis (Colomer & Moyano, 2011).

Biological Activity and Applications

  • Antimicrobial Activity : Some derivatives of 1H-imidazo[1,2-b]pyrazole show significant antimicrobial activity, suggesting the potential use of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile in developing new antimicrobial agents (Rahmouni et al., 2014).

Chemical Synthesis Techniques

  • Multicomponent Reactions : The compound is utilized in multicomponent reactions for the synthesis of complex molecules, demonstrating its versatility in organic synthesis (Patel, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its reactivity, and its potential applications in various fields . For example, it could be studied for potential biological activity, given the known biological activity of many imidazo[1,2-b]pyrazole compounds.

properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-6-9-5-10-13(7-8-1-2-8)3-4-14(10)12-9/h3-5,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMDSGIHZCJCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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